molecular formula C8H6FNO4 B1588881 Methyl 2-fluoro-5-nitrobenzoate CAS No. 2965-22-2

Methyl 2-fluoro-5-nitrobenzoate

Cat. No.: B1588881
CAS No.: 2965-22-2
M. Wt: 199.14 g/mol
InChI Key: JZLONOOYIXEAHM-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a fluorine atom and a nitro group, respectively. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-5-nitrobenzoate can be synthesized through the esterification of 2-fluoro-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of methanol and 2-fluoro-5-nitrobenzoic acid into a reactor containing the acid catalyst. The reaction mixture is then heated under reflux conditions, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products such as 2-fluoro-5-nitroaniline or 2-fluoro-5-nitrothiophenol.

    Reduction: 2-fluoro-5-aminobenzoate.

    Hydrolysis: 2-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-fluoro-5-nitrobenzoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting bacterial infections. Its unique nitro and fluoro functional groups enhance its reactivity, making it suitable for the development of various bioactive molecules.

Key Case Studies

  • Antibacterial Agents : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, modifications to the nitro group have been linked to improved efficacy against resistant bacterial strains.

Organic Synthesis

In organic chemistry, this compound is frequently employed as a building block for the construction of complex molecules. Its structural features allow chemists to create diverse chemical architectures.

Applications in Organic Reactions

  • Nucleophilic Substitution Reactions : The presence of the fluorine atom facilitates nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Coupling Reactions : It can be utilized in coupling reactions to form larger organic frameworks, which are essential in drug discovery and material science.

Material Science

This compound is explored for its potential applications in developing new materials, including polymers and coatings. Its properties can enhance durability and resistance to environmental factors.

In analytical chemistry, this compound is used as a standard reference compound. Its well-defined structure allows researchers to quantify other compounds accurately in complex mixtures.

Usage in Analytical Techniques

  • Chromatography : Employed as a calibration standard in HPLC (High-Performance Liquid Chromatography) to ensure accurate quantification of analytes.

Fluorine Chemistry Research

The fluorinated structure of this compound makes it an important subject for studies in fluorine chemistry. Researchers investigate how the presence of fluorine affects chemical reactivity and stability.

Research Insights

  • Studies have shown that the introduction of fluorine can significantly alter the electronic properties of molecules, impacting their reactivity and interaction with biological systems.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the replacement of the fluorine atom. In reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to its conversion into an amino group .

Comparison with Similar Compounds

  • Methyl 2-chloro-5-nitrobenzoate
  • Methyl 2-fluoro-4-nitrobenzoate
  • Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

Comparison: Methyl 2-fluoro-5-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. For example, the presence of the fluorine atom at the ortho position relative to the ester group enhances the compound’s susceptibility to nucleophilic substitution compared to its para-substituted analogs .

Biological Activity

Methyl 2-fluoro-5-nitrobenzoate (C8H6FNO4), a compound characterized by its unique functional groups, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and a fluorine atom (-F) on the aromatic ring, which contribute to its chemical reactivity and potential interactions with biological targets. The compound typically appears as a pale yellow solid and is soluble in organic solvents.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit various biological activities. The presence of the nitro and fluorine groups may enhance binding affinity to specific biological molecules, allowing for interactions that can lead to therapeutic effects.

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. The nitro group can participate in redox reactions, potentially disrupting microbial cell function. Initial investigations suggest effectiveness against certain bacterial strains, although further studies are necessary to quantify this activity.

2. Anticancer Potential

This compound is being explored for its anticancer properties. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives of related nitrobenzoates have shown selective toxicity towards lung cancer cells while sparing healthy cells at low concentrations (10 µM) .

Case Study 1: Anticancer Activity

A study investigated the synthesis of various benzoxazole analogues, including those with nitro groups. Compounds similar to this compound exhibited significant cytotoxicity against lung cancer A-549 cells, with some compounds showing over 30% cell death at concentrations as low as 10 µM . This suggests that this compound may also possess similar properties worthy of investigation.

Case Study 2: Enzymatic Interaction

Research involving bioreporters has highlighted the metabolic pathways of related compounds like 2-nitrobenzoate (2NBA). These studies reveal that compounds with structural similarities can interact with specific enzymes, such as nitroreductases, leading to metabolic degradation pathways that could be exploited for therapeutic purposes .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 5-fluoro-2-nitrobenzoateC9H8FNO4Additional methyl group
Methyl 4-fluoro-3-nitrobenzoateC9H8FNO4Different positioning of functional groups
Methyl 2-fluoro-4-nitrobenzoateC8H6FNO4Similar structure but different positions
Methyl 5-chloro-2-nitrobenzoateC8H6ClNO4Chlorine instead of fluorine

These comparisons illustrate how variations in substituents influence the chemical reactivity and biological activity of these compounds.

Q & A

Q. What are the established synthetic routes for Methyl 2-fluoro-5-nitrobenzoate, and how do reaction conditions influence yield and purity?

Basic Research Focus
this compound is synthesized via nucleophilic aromatic substitution (SNAr), where the fluorine atom at the 2-position acts as a leaving group. A common method involves reacting 2-fluoro-5-nitrobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester . Alternatively, esterification via acyl chloride intermediates (using thionyl chloride) improves reactivity for sterically hindered substrates . Key variables include temperature (60–80°C), solvent (THF or DCM), and stoichiometry of reagents. For example, excess piperidine in THF at room temperature replaces fluorine in SNAr reactions to yield derivatives like Methyl 5-nitro-2-(piperidin-1-yl)benzoate with near-quantitative yields . Purity is validated via HPLC or NMR, with typical impurities including unreacted starting materials or positional isomers .

Q. How does this compound function as a fluorophore in detecting hydrogen polysulfides (H₂Sₙ), and what are its limitations?

Basic Research Focus
The compound’s nitro group acts as an electron-withdrawing group (EWG), enhancing the electron-deficient aromatic system. When H₂Sₙ reduces the nitro group to an amine, the resulting electronic shift restores fluorescence, enabling detection via turn-on signals (λₑₓ/λₑₘ = 500/650 nm) . The fluorine atom stabilizes intermediates during reduction, improving selectivity over other reactive sulfur species (e.g., H₂S or GSH). However, limitations include slow response kinetics (>10 minutes) and pH sensitivity (optimal at pH 7.4), which may require buffered conditions for cellular assays .

Q. What contradictions exist in reported reaction pathways for nitro group reduction, and how can experimental design address them?

Advanced Research Focus
Studies report conflicting mechanisms for nitro-to-amine reduction. While some propose direct reduction via Na₂Sₙ , others suggest stepwise pathways involving nitroso intermediates under enzymatic conditions . Discrepancies arise from solvent polarity (e.g., DMSO stabilizes intermediates vs. aqueous buffers promoting direct reduction). To resolve this, researchers should:

  • Use kinetic isotope effects (KIE) to identify rate-determining steps.
  • Monitor intermediates via time-resolved FTIR or LC-MS .
  • Compare reduction rates in polar aprotic vs. protic solvents .

Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The fluorine atom at the 2-position directs nucleophilic attack to the para position relative to the nitro group (C-5), as observed in SNAr reactions with piperidine . In contrast, analogs like Methyl 2-amino-4-chloro-5-fluorobenzoate exhibit altered regioselectivity due to steric hindrance from the amino group . Computational studies (DFT) reveal that electron-withdrawing groups (e.g., -NO₂) lower the activation energy for substitution at C-5 by 15–20 kcal/mol compared to meta-substituted derivatives . Researchers should validate regioselectivity via X-ray crystallography or NOESY NMR when synthesizing derivatives.

Q. What methodologies are recommended for quantifying nitro group reduction efficiency in biological systems?

Methodological Guidance

  • Fluorometric Assays : Measure fluorescence recovery at 650 nm post-reduction, calibrated against standard H₂Sₙ concentrations .
  • HPLC-MS : Quantify amine derivatives using reverse-phase C18 columns (retention time ~8.5 minutes) with a LOQ of 0.1 µM .
  • Electrochemical Sensors : Utilize AuNP-modified electrodes to detect redox currents at −0.45 V (vs. Ag/AgCl) .
  • Control Experiments : Include thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity for H₂Sₙ .

Q. How does this compound compare to structurally similar probes in detecting reactive sulfur species?

Advanced Research Focus
Unlike Methyl 2-bromo-5-nitrobenzoate, which exhibits cross-reactivity with cysteine, the fluorine substituent in this compound minimizes thiol interference due to stronger C-F bond stability . Compared to phenyl ester analogs (e.g., Phenyl 2-fluoro-5-nitrobenzoate), the methyl ester improves cellular permeability (logP = 1.8 vs. 2.5 for phenyl) but reduces photostability under prolonged illumination . For in vivo applications (e.g., zebrafish models), methyl derivatives are preferred due to lower cytotoxicity (IC₅₀ > 100 µM) .

Q. What analytical challenges arise in characterizing degradation products of this compound in environmental studies?

Methodological Guidance
Hydrolysis of the ester group generates 2-fluoro-5-nitrobenzoic acid, detectable via GC-MS (m/z 199) . However, nitro group reduction in anaerobic environments produces 2-fluoro-5-aminobenzoic acid, which requires derivatization (e.g., dansyl chloride) for LC-UV quantification . Key challenges include:

  • Matrix effects in soil/water samples, mitigated via SPE cleanup.
  • False positives from co-eluting fluorinated aromatics, resolved using HRMS (resolution >30,000) .

Properties

IUPAC Name

methyl 2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLONOOYIXEAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459055
Record name METHYL 2-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2965-22-2
Record name METHYL 2-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Fluoro-5-nitrobenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-5-nitrobenzoic acid 10-1 (5.22 g, 28.2 mmol) in methanol (30 mL) was added chlorotrimethylsilane 10-2 (6.00 g, 1.96 eq.). The reaction mixture was stirred under reflux during 16 h, then cooled down to room temperature, concentrated and the resulting precipitate was filtered off, washed with a small quantity of methanol, then heptane, to provide 4.36 g (78% yield) of 2-fluoro-5-nitro-benzoic acid methyl ester 10-3 as a white powder; m/z=200 (M+H)+.
Quantity
5.22 g
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6 g
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30 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-5-nitro-benzoic acid (3.702 g, 20 mmol) in anhydrous methanol (10.00 mL) was treated with 98% sulphuric acid and the solution was heated to reflux for 4 hours. The solvent was removed under vacuum and the residue was dissolved in ethyl acetate (50 mL). The solution was washed with saturated aqueous sodium bicarbonate (3×10 mL), brine until neutrality ant then water, and dried over anhydrous sodium sulphate. The solvent was removed under vacuum to afford a thick oil that started to crystallize. After adding n-hexane (3 mL) the crude was stored for 2 days in the fridge. The crystalline compound was filtered and washed with n-hexane to yield 3.147 g of the pure compound. By concentrating the mother liquors a second crop was obtained (390 mg) (y=89%).
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3.702 g
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10 mL
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Synthesis routes and methods III

Procedure details

Thionyl chloride (16 mL, 0.22 mol) was added dropwise to cooled (0° C.) methanol (250 mL). After the addition the resulting anhydrous methanolic HCl solution was poured into a flask containing 2-fluoro-5-nitrobenzoic acid (13.77 g, 74.39 mmol). The mixture so obtained was stirred overnight at rt. The reaction mixture was concentrated and the residue collected was purified by flash chromatography using a gradient [silica, 5-30% (700 mL), then 30-50% (1 L)], giving methyl 2-fluoro-5-nitrobenzoate.
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16 mL
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13.77 g
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250 mL
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Synthesis routes and methods IV

Procedure details

A solution of 2-fluoro-5-nitrobenzoic acid (200 mg, 1.08 mmol) in 0.7 M HCl in methanol was stirred for 5 h. The mixture was concentrated yielding 210 mg (99%) of the title compound; which was used without further purification.
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200 mg
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99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 2-fluoro-5-nitrobenzoate
Methyl 2-fluoro-5-nitrobenzoate
Methyl 2-fluoro-5-nitrobenzoate
Methyl 2-fluoro-5-nitrobenzoate
Methyl 2-fluoro-5-nitrobenzoate
Methyl 2-fluoro-5-nitrobenzoate

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